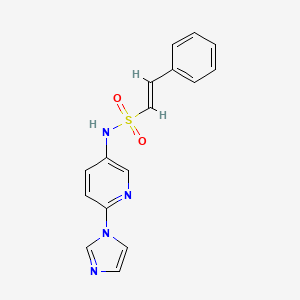
(E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide, also known as compound 2, is a small molecule inhibitor that has been shown to have potential applications in scientific research. This compound has been synthesized using a variety of methods, and its mechanism of action has been studied extensively. In
Wissenschaftliche Forschungsanwendungen
Compound 2 has been shown to have potential applications in a variety of scientific research areas, including cancer research, neuroscience, and infectious disease research. In cancer research, (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and melanoma. In neuroscience research, this compound 2 has been shown to have anxiolytic and antidepressant effects, and may have potential applications in the treatment of anxiety and depression. In infectious disease research, this compound 2 has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 is not fully understood, but it is believed to act as a kinase inhibitor. Specifically, this compound 2 has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK. By inhibiting these kinases, this compound 2 may be able to disrupt signaling pathways that are important for cell growth and survival.
Biochemical and Physiological Effects:
Compound 2 has been shown to have several biochemical and physiological effects. In cancer cells, this compound 2 has been shown to induce apoptosis and inhibit cell proliferation. In neurons, this compound 2 has been shown to increase the levels of several neurotransmitters, including serotonin and norepinephrine. In bacterial cells, this compound 2 has been shown to disrupt cell membrane integrity and inhibit cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 in lab experiments is that it is a small molecule inhibitor, which makes it easier to work with than larger molecules such as antibodies. Additionally, this compound 2 has been shown to have a high affinity for its target kinases, which makes it an effective inhibitor. One limitation of using this compound 2 in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2. One area of research could be to explore its potential applications in the treatment of cancer, anxiety, and depression. Another area of research could be to investigate its mechanism of action in more detail, to better understand how it inhibits kinases and disrupts signaling pathways. Additionally, future research could focus on developing more specific and potent inhibitors of the kinases targeted by this compound 2, to minimize off-target effects and improve its efficacy.
Synthesemethoden
Compound 2 can be synthesized using a variety of methods, including Suzuki coupling, Sonogashira coupling, and Negishi coupling. The most commonly used method for synthesizing (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 is the Suzuki coupling method, which involves the reaction of 6-(1H-imidazol-1-yl)pyridin-3-ylboronic acid with 2-phenylethenesulfonyl chloride in the presence of a palladium catalyst. This method has been shown to be efficient and effective, producing high yields of this compound 2.
Eigenschaften
IUPAC Name |
(E)-N-(6-imidazol-1-ylpyridin-3-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-23(22,11-8-14-4-2-1-3-5-14)19-15-6-7-16(18-12-15)20-10-9-17-13-20/h1-13,19H/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUORTDMDLJRDLY-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2406211.png)

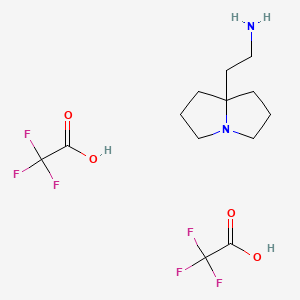
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2406217.png)
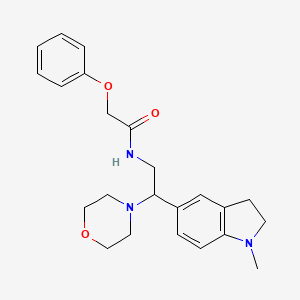

![Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2406223.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2406226.png)
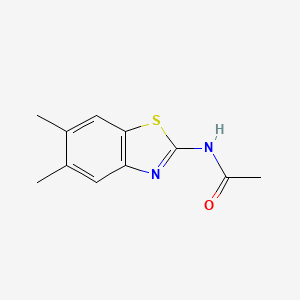
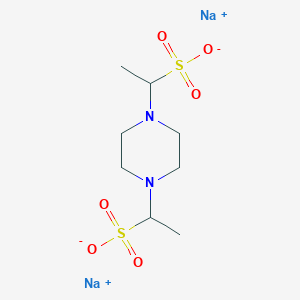
![N-[(1-Methylsulfonylpiperidin-2-yl)methyl]prop-2-enamide](/img/structure/B2406230.png)
![2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2406231.png)
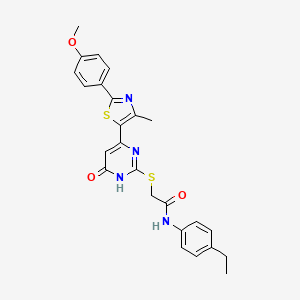
![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2406233.png)